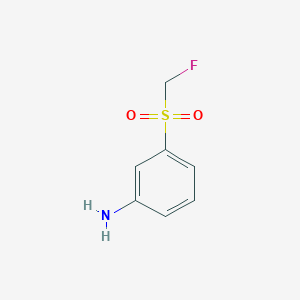

3-(氟甲磺酰基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

电聚合和磺化

3-(氟甲磺酰基)苯胺或相关化合物已用于苯胺的电聚合和原位磺化。研究表明,所得聚合物薄膜的干态电导率增加,而溶解度随着乙腈的添加而降低。该过程涉及苯胺和氟磺酸 (FSO3H) 的不同浓度,突出了该化合物在改变聚合物性质中的作用。该磺化反应和聚合已使用 FTIR、元素分析、循环伏安法和 UV-VIS 光谱方法表征 (Şahin, Pekmez, & Yildiz, 2002)。

催化和合成

研究表明,3-(氟甲磺酰基)苯胺衍生物在催化中发挥作用,例如在合成重要的染料中间体 3-羟乙磺酰基苯胺中。该过程涉及在 Raney-Ni 催化剂存在下的还原反应,表明该化合物在促进和优化合成反应中的潜力。该方法因其简单性和环保性而受到赞扬,为合成产物的质量增添了价值 (张克东,2010;2011)。

荧光和光稳定性

已经探索了类似于 3-(氟甲磺酰基)苯胺的化合物的荧光性质。例如,2,6-双(芳基磺酰基)苯胺已被合成,并显示出由于明确的分子内氢键而在固态中表现出高荧光发射。这些键固定可旋转的氨基,从而导致荧光增强和光稳定性提高。该特性为其在固态荧光材料中使用以及基于聚集诱导发射的开启型探针中开辟了途径 (Beppu 等,2014)。

缓蚀

与 3-(氟甲磺酰基)苯胺密切相关的苯胺衍生物已被用作缓蚀剂。发现这些化合物在溶液中的存在可以抑制铝等金属的腐蚀,而不会改变腐蚀过程机制。这些抑制剂充当阳极占优势的混合型抑制剂,其效率随浓度和温度而变化。在金属保存至关重要的工业应用中,该特性非常重要 (EL-Deeb 等,2015)。

防腐和电导率

在另一项研究中,苯胺磺酸衍生物已被掺入层状双氢氧化物 (LDH) 材料中。这种掺入,随后进行热处理,在防腐性能和电化学应用方面显示出潜力。通过 ESR 光谱评估的客体单体之间的连接程度,以及作为分子结构函数讨论的氧化还原电位,表明该化合物在提高用于腐蚀防护和电化学装置的材料性能方面的效用 (Moujahid 等,2005)。

硝化和磺化

3-(氟甲磺酰基)苯胺和相关化合物也参与硝化和磺化过程。研究表明,它们在芳香族化合物的有效硝化和在无金属条件下苯胺与二氧化硫的 C-H 键磺酰化中发挥作用。这些过程的应用范围很广,从制药到材料科学,表明该化合物在化学合成中的多功能性 (Zolfigol 等,2012;周等,2018)。

安全和危害

作用机制

Target of Action

Aniline derivatives are known to interact with various enzymes and proteins, influencing their function

Mode of Action

Aniline and its derivatives are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules .

Biochemical Pathways

Aniline and its derivatives are known to influence various metabolic and signaling pathways

Pharmacokinetics

Studies on similar aniline derivatives suggest that these compounds can be rapidly metabolized and eliminated from the body . The bioavailability of 3-(Fluoromethylsulfonyl)aniline would depend on factors such as its absorption rate, metabolic stability, and the presence of transport proteins.

Result of Action

Aniline and its derivatives are known to cause various biological effects, including cytotoxicity . The specific effects of 3-(Fluoromethylsulfonyl)aniline would depend on its interaction with its targets and the resulting changes in cellular processes.

Action Environment

The action, efficacy, and stability of 3-(Fluoromethylsulfonyl)aniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and temperature

属性

IUPAC Name |

3-(fluoromethylsulfonyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-2-6(9)4-7/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQUKWNERGKXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CF)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2475727.png)

![2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2475730.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2475731.png)

![2-Chloro-N-[(2-methyl-3-oxo-1H-isoindol-1-yl)methyl]acetamide](/img/structure/B2475734.png)

![1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2475735.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2475739.png)

![2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2475743.png)